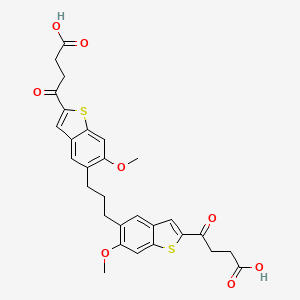

MSA-2 dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-[3-[2-(3-carboxypropanoyl)-6-methoxy-1-benzothiophen-5-yl]propyl]-6-methoxy-1-benzothiophen-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O8S2/c1-36-22-14-24-18(12-26(38-24)20(30)6-8-28(32)33)10-16(22)4-3-5-17-11-19-13-27(21(31)7-9-29(34)35)39-25(19)15-23(17)37-2/h10-15H,3-9H2,1-2H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYYPCWAUQMVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(SC2=C1)C(=O)CCC(=O)O)CCCC3=C(C=C4C(=C3)C=C(S4)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dimeric Dance: A Technical Guide to MSA-2's Activation of the STING Pathway

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MSA-2, a novel non-nucleotide STING (Stimulator of Interferon Genes) agonist, with a focus on its dimeric form as the bioactive agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of MSA-2's interaction with STING and the subsequent downstream signaling cascade, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Mechanism: A Tale of Two Molecules

MSA-2's activation of the STING pathway is a fascinating example of induced proximity. In solution, MSA-2 exists in a dynamic equilibrium between monomers and noncovalent dimers, with the monomeric form being strongly favored.[1] However, it is the transiently formed, noncovalent MSA-2 dimer that serves as the bioactive ligand for STING.[1][2] This dimer binds with nanomolar affinity to the ligand-binding pocket of the STING homodimer, which is located in the endoplasmic reticulum.[2][3]

Structural studies have revealed that the binding of the this compound induces a significant conformational change in STING, causing it to adopt a "closed-lid" conformation. This is characterized by the formation of a four-stranded β-sheet from the STING lid region that sits (B43327) atop the two bound MSA-2 molecules. Each MSA-2 molecule within the dimer interacts with both monomers of the STING homodimer, effectively bridging the two subunits. Key interactions include hydrogen bonds between the carboxylic acid and ketone moieties of MSA-2 and residues such as Arg238 and Thr263 within the STING binding pocket. This stabilized, closed conformation is the critical first step in pathway activation.

Upon activation, STING translocates from the endoplasmic reticulum (ER) through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus. This trafficking is essential for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the C-terminal tail of STING, creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation to the nucleus. Concurrently, the STING pathway can also activate the NF-κB signaling pathway.

In the nucleus, phosphorylated IRF3 and activated NF-κB drive the transcription of a host of pro-inflammatory genes, most notably type I interferons (such as IFN-β) and other cytokines like TNF-α and IL-6. These secreted cytokines then act in an autocrine and paracrine manner to stimulate a robust innate and adaptive immune response, which is the basis for MSA-2's potent anti-tumor activity.

Quantitative Analysis of MSA-2 Activity

The potency of MSA-2 has been quantified across various in vitro and in vivo systems. The following tables summarize key data points for easy comparison.

| Parameter | Species/System | STING Variant | Value | Reference(s) |

| EC50 | Human THP-1 cells | Wild-Type (WT) | 8.3 µM | |

| Human THP-1 cells | HAQ Variant | 24 µM | ||

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Not Specified | 0.00183 mg/ml (IFN-β production) | ||

| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | 0.00148 mg/ml (IFN-β production) | ||

| Binding Affinity (Kd) | Human STING | Not Specified | ~0.3 µM | |

| Covalent Dimer EC50 | Human THP-1 cells | Not Specified | as low as 8 ± 7 nM |

Table 1: In Vitro Activity of MSA-2

| Cytokine | System | Dosage | Peak Concentration/Fold Induction | Time Point | Reference(s) |

| IFN-β | Human THP-1 cells | 1 µM | 8.3-fold induction | Not Specified | |

| Mouse BMDMs | 1 µM | 7.6-fold induction | Not Specified | ||

| MC38 tumor-bearing mice (in tumor) | 50 mg/kg (oral) | >4000 pg/g | 2-4 hours | ||

| MC38 tumor-bearing mice (in plasma) | 50 mg/kg (oral) | ~400 pg/ml | 2-4 hours | ||

| TNF-α | MC38 tumor-bearing mice (in tumor) | 50 mg/kg (oral) | ~1500 pg/g | 2-4 hours | |

| MC38 tumor-bearing mice (in plasma) | 50 mg/kg (oral) | ~200 pg/ml | 2-4 hours | ||

| IL-6 | MC38 tumor-bearing mice (in tumor) | 50 mg/kg (oral) | >4000 pg/g | 2-4 hours | |

| MC38 tumor-bearing mice (in plasma) | 50 mg/kg (oral) | ~1000 pg/ml | 2-4 hours |

Table 2: MSA-2 Induced Cytokine Production

Visualizing the Pathway and Experimental Workflows

To further elucidate the mechanism of MSA-2 and the methods used to study it, the following diagrams are provided.

References

The Structural Underpinnings of MSA-2 Non-Covalent Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSA-2, a novel, orally available non-nucleotide STING (Stimulator of Interferator Genes) agonist, has emerged as a promising candidate in cancer immunotherapy. A critical aspect of its mechanism of action is its existence in a monomer-dimer equilibrium in solution, where only the non-covalently formed dimer possesses the ability to bind to and activate the STING protein. This guide provides an in-depth examination of the structural basis for MSA-2's non-covalent dimerization, compiling quantitative data and detailing the experimental methodologies used to characterize this phenomenon. The intricate signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

MSA-2 Dimerization and STING Activation

MSA-2 exists in a dynamic equilibrium between its monomeric and dimeric forms. While the monomer is the predominant species in solution, it is the transient, non-covalently associated dimer that is the biologically active entity. This dimeric conformation is essential for binding to the ligand-binding domain of the STING protein, leading to its activation and the subsequent downstream signaling cascade that elicits an anti-tumor immune response.

The formation of the MSA-2 dimer is primarily driven by non-covalent interactions, with π-π stacking between the aromatic rings of the two MSA-2 molecules being a key contributor to the stability of the complex. This dimerization creates a molecular entity with the appropriate size, shape, and charge distribution to fit into the STING binding pocket and induce the conformational changes necessary for activation.

Quantitative Analysis of MSA-2 Dimerization and STING Binding

The equilibrium of MSA-2 dimerization and the binding of the active dimer to STING have been quantitatively characterized using various biophysical techniques. The key quantitative parameters are summarized in the tables below.

| Parameter | Value | Method | Reference |

| Dimerization Constant (Kd) | 18 mM | Proton (1H) NMR Spectroscopy | [1] |

| Description | - | - | |

| Dissociation constant of the MSA-2 monomer-dimer equilibrium in solution. A higher Kd value indicates weaker association. |

Table 1: Quantitative Data for MSA-2 Non-Covalent Dimerization

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) | ~0.3 µM | Human | Surface Plasmon Resonance (SPR) | [2] |

| EC50 (STING Activation) | 8.3 µM | Human (WT) | Cell-based IFN-β secretion assay | [2] |

| 24 µM | Human (HAQ) | Cell-based IFN-β secretion assay | [2] | |

| Description | - | - | - | - |

| Binding Affinity (Kd): Dissociation constant for the binding of the MSA-2 non-covalent dimer to the STING protein. A lower Kd value indicates a stronger binding affinity. The previously reported Kd of 145 µM is likely an error or refers to a different experimental context. The nanomolar affinity is supported by covalently tethered MSA-2 analogs.[1] | ||||

| EC50 (STING Activation): The concentration of MSA-2 required to induce a half-maximal response in STING activation, measured by the secretion of interferon-β (IFN-β). This value reflects the cellular potency of the compound and is influenced by both its dimerization and its interaction with STING. |

Table 2: Quantitative Data for this compound Binding to STING and STING Activation

Experimental Protocols

The characterization of MSA-2's non-covalent dimerization and its interaction with STING involves a suite of biophysical and cell-based assays. Detailed methodologies for the key experiments are provided below.

Proton (1H) NMR Spectroscopy for Dimerization Analysis

Proton Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the monomer-dimer equilibrium of small molecules like MSA-2 in solution. Changes in the chemical shifts of specific protons upon dimerization provide information about the association process and allow for the calculation of the dimerization constant (Kd).

Protocol:

-

Sample Preparation:

-

Prepare a series of MSA-2 samples of varying concentrations in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a co-solvent if necessary to ensure solubility).

-

The concentration range should span the expected Kd value (e.g., from low micromolar to high millimolar).

-

Add a known concentration of an internal standard (e.g., TMS) to each sample for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire 1D 1H NMR spectra for each sample at a constant temperature (e.g., 25°C) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

Identify the proton signals that show a significant change in chemical shift as a function of MSA-2 concentration. These are typically the protons located at or near the dimerization interface.

-

Plot the change in chemical shift (Δδ) for these protons against the total MSA-2 concentration.

-

Fit the resulting data to a monomer-dimer equilibrium model to extract the dimerization constant (Kd).

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution). In the case of MSA-2, the STING protein is typically immobilized, and MSA-2 is flowed over the surface.

Protocol:

-

STING Immobilization:

-

Immobilize the purified, recombinant STING protein (ligand-binding domain) onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxyl groups on the chip surface with a mixture of EDC and NHS.

-

Inject the STING protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of MSA-2 in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kd value.

-

Inject the MSA-2 solutions over the immobilized STING surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

-

Include a reference flow cell (without STING or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based STING Activation Assays

Cell-based assays are crucial for determining the functional consequences of MSA-2 binding to STING. These assays typically measure the downstream products of STING activation, such as the secretion of IFN-β or the phosphorylation of key signaling proteins.

Protocol (IFN-β Secretion Assay):

-

Cell Culture:

-

Culture a suitable cell line that expresses STING (e.g., THP-1 monocytes) in appropriate growth medium.

-

-

MSA-2 Treatment:

-

Plate the cells at a desired density in a multi-well plate.

-

Prepare a serial dilution of MSA-2 in the cell culture medium.

-

Add the MSA-2 dilutions to the cells and incubate for a specific period (e.g., 24 hours).

-

Include a positive control (e.g., cGAMP) and a negative control (vehicle).

-

-

IFN-β Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using a commercially available ELISA or a homogeneous proximity-based assay (e.g., AlphaLISA).

-

-

Data Analysis:

-

Plot the IFN-β concentration against the MSA-2 concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: MSA-2 Monomer-Dimer Equilibrium.

Caption: MSA-2 Mediated STING Activation Pathway.

Caption: Surface Plasmon Resonance Experimental Workflow.

Conclusion

The non-covalent dimerization of MSA-2 is a fundamental prerequisite for its therapeutic activity as a STING agonist. Understanding the structural basis and the quantitative parameters governing this equilibrium is essential for the rational design of next-generation STING agonists with improved potency and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of MSA-2 and other small molecule STING agonists, facilitating their development as effective cancer immunotherapies.

References

Discovery and Initial Characterization of MSA-2: A Novel STING Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. MSA-2, a novel, orally available, non-nucleotide STING agonist, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the discovery and initial characterization of MSA-2, including its unique mechanism of action, preclinical efficacy, and the key experimental methodologies used in its evaluation. Detailed protocols for essential assays and visualizations of the STING signaling pathway and experimental workflows are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Upon activation, STING induces the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), ultimately mounting an anti-tumor immune response.[2][3] While early STING agonists were cyclic dinucleotides (CDNs) with limitations such as poor cell permeability and the need for intratumoral injection, MSA-2 was identified as a potent, orally bioavailable small molecule agonist, surmounting some of these challenges.[3][4]

MSA-2 was discovered through a high-throughput screening of approximately 2.4 million compounds. It is a benzothiophene (B83047) oxobutanoic acid that exhibits a unique mechanism of action, requiring non-covalent dimerization to bind to and activate STING. This dimerization is favored in the acidic tumor microenvironment, leading to preferential activation of STING in tumor tissues. Preclinical studies have demonstrated that MSA-2 can induce tumor regression, establish durable anti-tumor immunity, and synergize with checkpoint inhibitors like anti-PD-1 antibodies.

Mechanism of Action

MSA-2 activates the STING pathway through a distinct mechanism. In solution, MSA-2 exists in equilibrium between monomers and non-covalent dimers, with the monomeric form being predominant. However, only the dimeric form can bind to the STING protein with high affinity. The acidic conditions often found in the tumor microenvironment promote the formation of the MSA-2 dimer, leading to enhanced STING activation within the tumor.

Upon binding of the this compound, the STING protein undergoes a conformational change to a "closed" conformation. This conformational change is crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of other pro-inflammatory cytokines like IL-6 and TNF-α.

Signaling Pathway Diagram

Caption: MSA-2 induced STING signaling pathway.

Quantitative Data

The initial characterization of MSA-2 involved several quantitative assays to determine its potency and efficacy.

Table 1: In Vitro Activity of MSA-2

| Parameter | Species | STING Isoform | EC50 (µM) | Reference |

| STING Activation | Human | Wild-Type (WT) | 8.3 | |

| STING Activation | Human | HAQ | 24 | |

| IFN-β Production (BMDCs) | Murine | - | 0.00183 (mg/ml) | |

| IFN-β Production (BMDMs) | Murine | - | 0.00148 (mg/ml) |

Table 2: In Vivo Anti-Tumor Efficacy of MSA-2

| Tumor Model | Administration Route | MSA-2 Dose | Outcome | Reference |

| MC38 Colon Carcinoma | Intratumoral (IT), Subcutaneous (SC), or Oral (PO) | Dose-dependent | 80-100% complete tumor regression | |

| RENCA Renal Carcinoma | Oral | Not specified | Significantly suppressed tumor growth and prolonged survival | |

| B16F10 Melanoma | Intratumoral | Not specified | Good anti-tumor effect |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the initial findings on MSA-2.

Experimental Workflow Diagram

Caption: Experimental workflow for MSA-2 characterization.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard CETSA procedures to confirm the direct binding of MSA-2 to STING in a cellular context.

Objective: To demonstrate target engagement of MSA-2 with the STING protein in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its thermal stability. This shift in the melting temperature (Tm) is detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

-

Cell line expressing STING (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MSA-2

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against STING

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment:

-

Culture STING-expressing cells to ~80% confluency.

-

Treat cells with varying concentrations of MSA-2 or DMSO vehicle control for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest and wash cells with PBS.

-

Resuspend cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against STING, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for STING at each temperature.

-

Plot the relative amount of soluble STING as a function of temperature to generate melting curves for both MSA-2-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for MSA-2-treated samples indicates target engagement.

-

In Vitro STING Activation Assay

This protocol describes the measurement of IFN-β production in bone marrow-derived dendritic cells (BMDCs) as a primary readout for STING activation by MSA-2.

Objective: To quantify the activation of the STING pathway by MSA-2 by measuring the downstream production of IFN-β.

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Recombinant murine GM-CSF

-

MSA-2

-

ELISA kit for murine IFN-β

Procedure:

-

Generation of BMDCs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI medium supplemented with 20 ng/mL of GM-CSF for 6-8 days to differentiate them into BMDCs.

-

-

MSA-2 Stimulation:

-

Plate the differentiated BMDCs in a 96-well plate.

-

Treat the BMDCs with a serial dilution of MSA-2 or vehicle control for 24 hours.

-

-

IFN-β Quantification:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IFN-β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve of IFN-β production versus MSA-2 concentration.

-

Calculate the EC50 value for MSA-2-induced IFN-β production.

-

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MSA-2 in a syngeneic mouse tumor model.

Objective: To assess the in vivo anti-tumor activity of MSA-2.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Murine tumor cell line (e.g., MC38 colon adenocarcinoma)

-

MSA-2

-

Vehicle for administration (e.g., appropriate buffer for oral gavage or injection)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment Administration:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer MSA-2 via the desired route (oral, subcutaneous, or intratumoral) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Monitor the survival of the mice.

-

-

Tumor Microenvironment Analysis (Optional):

-

At the end of the study, or at specified time points, tumors can be harvested.

-

Tumors can be processed for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and for cytokine levels by ELISA or multiplex assays.

-

-

Data Analysis:

-

Plot the mean tumor growth curves for each group.

-

Perform statistical analysis to compare the tumor growth between the MSA-2-treated and control groups.

-

Generate Kaplan-Meier survival curves and perform statistical analysis.

-

Conclusion

MSA-2 is a groundbreaking STING agonist with several advantageous properties, including oral bioavailability and preferential activation in the acidic tumor microenvironment. The initial characterization of MSA-2 has demonstrated its potent anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with other immunotherapies. The detailed experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of MSA-2 in the fight against cancer. Continued research will be crucial to fully elucidate its clinical utility and to develop optimized treatment regimens for various cancer types.

References

An In-depth Technical Guide to the MSA-2 Monomer-Dimer Equilibrium and its pH Dependence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of the novel non-nucleotide STING (stimulator of interferon genes) agonist, MSA-2. A central aspect of MSA-2's mechanism of action is its existence as a dynamic equilibrium between a monomeric and a dimeric state in solution, with the dimer being the biologically active species. This guide will delve into the available data on this equilibrium, the significant role of pH in modulating MSA-2's cellular activity, and the detailed experimental protocols used to characterize such interactions.

Introduction to MSA-2 and its Mechanism of Action

MSA-2 is an orally available small molecule that has shown significant promise in cancer immunotherapy due to its ability to activate the STING pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.

A unique feature of MSA-2 is that it binds to and activates STING as a non-covalent dimer. In solution, MSA-2 exists in a reversible equilibrium between its monomeric and dimeric forms, with the equilibrium favoring the monomer. However, it is the transiently formed dimer that possesses the high affinity required for STING binding and subsequent activation. This dimerization is crucial for its function, as the monomeric form of MSA-2 does not bind to STING.[1][2]

The monomer-dimer equilibrium of MSA-2 is a key consideration in its pharmacological activity and is influenced by factors such as concentration and the local microenvironment, including pH.

Quantitative Data on MSA-2 Monomer-Dimer Equilibrium and Activity

The publicly available quantitative data on the MSA-2 monomer-dimer equilibrium is limited. However, some key parameters regarding its binding and activity have been reported. It is important to note that the precise experimental conditions for these measurements, such as pH and buffer composition, are not always fully detailed in the available literature.

| Parameter | Value | Species/Conditions | Reference |

| Dimerization Dissociation Constant (Kd) | 145 µM | Not Specified | [3] |

| EC50 for STING Activation (WT) | 8.3 µM | Human STING | [3] |

| EC50 for STING Activation (HAQ) | 24 µM | Human STING | [3] |

pH Dependence of MSA-2 Activity

A significant aspect of MSA-2's therapeutic potential lies in its enhanced activity in acidic environments, such as the tumor microenvironment. MSA-2 is a weak acid, and its cellular permeability is greater in its uncharged, protonated state, which is favored at lower pH.

In the acidic tumor microenvironment, the increased cellular uptake and retention of MSA-2 leads to a higher intracellular concentration. This elevated concentration shifts the monomer-dimer equilibrium towards the formation of the active dimer, resulting in enhanced STING activation. This pH-dependent activity provides a degree of tumor selectivity, potentially contributing to a more favorable therapeutic window.

While the direct effect of pH on the MSA-2 dimerization constant (Kd) in solution has not been quantitatively reported, the observed increase in cellular potency in acidic conditions strongly suggests an indirect pH-dependent mechanism mediated by cellular uptake.

Experimental Protocols for Characterizing Monomer-Dimer Equilibria

The study of small molecule monomer-dimer equilibria and their pH dependence relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments that can be employed to characterize the MSA-2 equilibrium.

Analytical Ultracentrifugation (AUC)

Analytical ultracentrifugation is a powerful technique for determining the hydrodynamic properties of molecules in solution, including their oligomeric state and association constants.

Protocol for Sedimentation Equilibrium Analysis of MSA-2 Dimerization:

-

Sample Preparation:

-

Prepare a series of MSA-2 solutions at different concentrations in the desired buffer (e.g., phosphate-buffered saline) at a specific pH.

-

Prepare identical buffer solutions for use as a reference.

-

To study pH dependence, repeat the sample preparation in buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

-

-

Instrument Setup:

-

Use a Beckman Coulter Optima XL-A/I analytical ultracentrifuge or similar instrument.

-

Load the MSA-2 samples and their corresponding reference buffers into the sample and reference sectors of a multi-cell centerpiece.

-

Place the centerpiece in an appropriate rotor (e.g., An-50 Ti).

-

-

Sedimentation Equilibrium Run:

-

Equilibrate the rotor to the desired temperature (e.g., 20°C).

-

Centrifuge the samples at a series of rotor speeds. The speeds should be low enough to allow for the establishment of a sedimentation-diffusion equilibrium without pelleting the solute.

-

Monitor the concentration distribution of MSA-2 at equilibrium using absorbance or interference optics.

-

-

Data Analysis:

-

Analyze the equilibrium concentration gradients at different rotor speeds and initial concentrations using software such as SEDFIT or UltraScan.

-

Fit the data to a monomer-dimer self-association model to determine the weight-average molar mass and the equilibrium dissociation constant (Kd).

-

Compare the Kd values obtained at different pH values to quantify the pH dependence of the dimerization.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). For a monomer-dimer equilibrium, a dilution experiment can be performed.

Protocol for ITC Dilution Analysis of MSA-2 Dimerization:

-

Sample Preparation:

-

Prepare a concentrated solution of MSA-2 in the desired buffer at a specific pH. The concentration should be well above the expected Kd to ensure a significant fraction of dimers.

-

Prepare a sufficient volume of the identical buffer for the sample cell and for dilution controls.

-

To study pH dependence, repeat the experiment with samples and buffers at different pH values.

-

-

Instrument Setup:

-

Use a MicroCal PEAQ-ITC, TA Instruments Nano ITC, or a similar instrument.

-

Thoroughly clean the sample cell and syringe.

-

Load the buffer into the sample cell and the concentrated MSA-2 solution into the syringe.

-

-

Titration Experiment:

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of small injections of the concentrated MSA-2 solution into the buffer-filled sample cell. The heat of dilution and dissociation will be measured after each injection.

-

Perform a control experiment by injecting the concentrated MSA-2 solution into a cell containing only buffer to measure the heat of dilution, which will be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

-

Fit the resulting isotherm to a dimer dissociation model using the analysis software provided with the instrument. This will yield the dissociation constant (Kd) and the enthalpy of dissociation (ΔHdiss).

-

Plot the obtained Kd values as a function of pH to characterize the pH dependence of the equilibrium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on dimerization at an atomic level by monitoring changes in the chemical environment of specific nuclei upon association.

Protocol for NMR Analysis of MSA-2 Dimerization:

-

Sample Preparation:

-

Prepare a series of MSA-2 samples at different concentrations in a deuterated buffer (e.g., phosphate (B84403) buffer in D2O) at the desired pH (note that pD = pH + 0.4).

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra for each MSA-2 concentration at a constant temperature.

-

The chemical shifts of protons, particularly those in the aromatic regions involved in π-π stacking in the dimer, are expected to change with concentration as the monomer-dimer equilibrium shifts.

-

-

Data Analysis:

-

Monitor the chemical shift changes of specific protons as a function of the total MSA-2 concentration.

-

Fit the chemical shift titration curves to a monomer-dimer equilibrium model to extract the dissociation constant (Kd).

-

Repeat the experiments at different pH values to determine the effect of pH on the Kd.

-

Visualizations

Signaling Pathway and Equilibrium

Caption: MSA-2 monomer-dimer equilibrium and its role in STING activation.

pH-Dependent Cellular Uptake and Activity

Caption: Proposed mechanism of pH-dependent MSA-2 cellular uptake and activity.

Experimental Workflow for Characterizing pH-Dependent Dimerization

Caption: A generalized workflow for studying pH-dependent monomer-dimer equilibrium.

Conclusion

The monomer-dimer equilibrium of the STING agonist MSA-2 is a fundamental aspect of its mechanism of action, with the dimeric form being responsible for its biological activity. While direct quantitative data on the pH dependence of this equilibrium is not yet widely available, there is compelling evidence for a pH-dependent cellular activity, likely driven by enhanced uptake in the acidic tumor microenvironment. This guide has provided an overview of the current understanding of the MSA-2 monomer-dimer equilibrium and has detailed the robust experimental methodologies that can be employed for its comprehensive characterization. Further research into the precise biophysical nature of this equilibrium and its modulation by pH will be invaluable for the continued development and optimization of MSA-2 and other STING agonists for cancer immunotherapy.

References

An In-depth Technical Guide on the Binding Affinity of the MSA-2 Dimer for Human STING Protein

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Dimerization is Key to STING Activation

MSA-2 exists in solution as an equilibrium between monomers and noncovalent dimers.[4][5] Crucially, it is the dimeric form of MSA-2 that binds to the STING protein with nanomolar affinity and subsequently activates the downstream signaling cascade. This binding stabilizes a "closed" conformation of the STING protein, a structural change that is essential for initiating an immune response. The X-ray crystal structure of the STING-MSA-2 complex confirms that two MSA-2 molecules are bound in the ligand-binding pocket, interacting with each other via π-π stacking and with key residues of the STING homodimer.

Quantitative Binding Affinity Data

The following table summarizes the reported quantitative data for the binding and activation of human STING by MSA-2.

| Parameter | Value | Human STING Isoform | Assay Type | Source |

| Binding Affinity (Kd) | ~0.3 µM | Not Specified | Sensorgram Analysis | |

| Binding Affinity (Kd) | 145 µM | Not Specified | Not Specified | |

| Binding Affinity | Nanomolar | Not Specified | Not Specified | |

| EC50 (IFN-β Induction) | 8.3 µM | Wild-Type (WT) | Cell-based IFN-β secretion | |

| EC50 (IFN-β Induction) | 24 µM | HAQ Variant | Cell-based IFN-β secretion | |

| EC50 (STING Pathway Activation) | 0.00183 mg/ml | Not Specified | IFN-β level in BMDCs | |

| EC50 (IFN-β Production) | 0.00148 mg/ml | Not Specified | IFN-β level in BMDMs | |

| IC50 (Competitive Binding) | 7.8 µM (for SR-717, a similar non-nucleotide agonist) | Not Specified | Competitive with 2',3'-cGAMP |

Note: The significant discrepancy in reported Kd values (~0.3 µM vs. 145 µM) may be due to different experimental conditions, assay formats, or whether the measurement refers to the monomer or the effective affinity of the dimer.

STING Signaling Pathway Activated by MSA-2

The binding of the MSA-2 dimer to the STING protein, located on the endoplasmic reticulum, initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This is a critical pathway in the innate immune response to cytosolic DNA, which can originate from pathogens or from damaged cancer cells.

References

A Technical Guide to Non-Nucleotide STING Agonists in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-nucleotide STING agonists, such as MSA-2, represent a significant advancement over traditional cyclic dinucleotide (CDN) agonists, offering improved oral bioavailability and distinct mechanisms of action. This technical guide provides a comprehensive literature review of MSA-2 and other key non-nucleotide STING agonists, detailing their signaling pathways, quantitative data, and the experimental protocols crucial for their evaluation in a drug development context.

The STING Signaling Pathway: A Brief Overview

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade ultimately leads to the activation of a robust anti-tumor immune response.

The Dimeric Dance: A Technical Guide to the Interaction of MSA-2 with STING Variants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction between the non-nucleotide STING agonist MSA-2, specifically in its dimeric form, and variants of the STING protein, with a particular focus on the HAQ variant. This document provides a comprehensive overview of the binding characteristics, activation potential, and the experimental methodologies used to elucidate these interactions, serving as a valuable resource for researchers in immunology and drug development.

Introduction to MSA-2 and STING

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response through the production of type I interferons and other inflammatory cytokines.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[3][4]

MSA-2 is an orally available, non-nucleotide small molecule agonist of human STING.[5] A key feature of MSA-2 is that it binds to and activates STING as a non-covalent dimer. This dimeric interaction stabilizes a "closed-lid" conformation of the STING protein, initiating downstream signaling. The acidic tumor microenvironment is thought to enhance the cellular uptake and dimerization of MSA-2, leading to preferential activation in cancerous tissues.

Genetic variants of STING exist in the human population, with the HAQ (R71H-G230A-R293Q) allele being a common variant. Understanding how STING agonists like MSA-2 interact with these variants is crucial for the development of effective and broadly applicable immunotherapies.

Quantitative Analysis of MSA-2 Dimer Interaction with STING Variants

The interaction between the this compound and STING has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data available for the interaction with wild-type (WT) and the HAQ variant of human STING.

| Parameter | STING Variant | Value | Assay Method | Reference |

| EC50 | Human STING (WT) | 8.3 µM | IFN-β Secretion Assay (THP-1 cells) | |

| EC50 | Human STING (HAQ) | 24 µM | IFN-β Secretion Assay (THP-1 cells) | |

| Kd | Human STING | 145 µM | Not Specified |

Table 1: Quantitative data for the interaction of MSA-2 with STING variants.

Signaling Pathway and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the MSA-2 and STING interaction. The following diagrams, generated using the DOT language, illustrate the STING signaling pathway upon activation by the this compound and a general workflow for assessing this interaction.

STING Signaling Pathway Activated by this compound

Caption: STING signaling pathway activated by this compound.

Experimental Workflow for Assessing MSA-2 and STING Interaction

Caption: General experimental workflow.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between the this compound and STING variants.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of MSA-2 to STING by measuring its ability to compete with a radiolabeled ligand (e.g., tritiated cGAMP) for binding to STING.

-

Materials:

-

Membrane preparations from cells expressing full-length human or mouse STING (WT or variants).

-

Tritiated cGAMP ([³H]-cGAMP).

-

MSA-2.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the STING-containing membranes with varying concentrations of unlabeled MSA-2 and a fixed concentration of [³H]-cGAMP in the assay buffer.

-

Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of MSA-2 that inhibits 50% of the specific binding of [³H]-cGAMP (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

IFN-β Reporter Assay

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.

-

Materials:

-

A human monocytic cell line, such as THP-1, engineered to express a luciferase reporter gene driven by the IFN-β promoter.

-

MSA-2.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the THP-1 IFN-β reporter cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of MSA-2 for a specified period (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal as a function of MSA-2 concentration to determine the EC50 value.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the direct interaction between MSA-2 and STING within a cellular context.

-

Materials:

-

Cells expressing tagged STING (e.g., FLAG-STING).

-

MSA-2.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against the tag (e.g., anti-FLAG antibody).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5).

-

SDS-PAGE and Western blotting reagents.

-

-

Procedure:

-

Treat cells with MSA-2.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysate with an anti-FLAG antibody to capture the STING protein and its binding partners.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody that can detect MSA-2 or by mass spectrometry to identify interacting partners.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interaction between the this compound and the STING protein.

-

Procedure Overview:

-

Purify the STING protein (WT or HAQ variant).

-

Co-crystallize the STING protein with MSA-2. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Mount the resulting crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known STING structure as a search model.

-

Refine the structure to obtain a detailed atomic model of the STING-MSA-2 dimer complex. This reveals the specific amino acid residues involved in the interaction.

-

Conclusion

The dimeric form of MSA-2 is a potent activator of the STING pathway, demonstrating activity against both wild-type and the common HAQ variant of human STING, albeit with a moderately reduced potency for the latter. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working to advance STING-based immunotherapies. Further investigation into the interaction of MSA-2 and other novel STING agonists with a broader range of STING variants will be crucial for the development of personalized and effective cancer treatments.

References

- 1. Crystallization studies of the murine c-di-GMP sensor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Predicted Molecular Interactions Between MSA-2 Dimer and STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted molecular interactions between the non-nucleotide STING agonist, MSA-2, and the Stimulator of Interferon Genes (STING) protein. It consolidates key quantitative data, detailed experimental protocols from cited literature, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction between MSA-2 and STING.

| Parameter | Species/Isoform | Value | Method | Reference |

| EC50 | Human STING (WT) | 8.3 µM | IFN-β Induction | |

| Human STING (HAQ) | 24 µM | IFN-β Induction | ||

| Binding Affinity | Human STING | Nanomolar | Not specified | |

| Kd | Human STING | 145 µM | Not specified | |

| diBSP01 Kd | Human STING (H232) | 218 nM | Isothermal Titration Calorimetry (ITC) |

Note: The reported Kd value of 145 µM for the MSA-2 dimer appears to be an outlier compared to the generally reported nanomolar affinity. This discrepancy may arise from different experimental conditions or assays used.

Molecular Interaction and Activation Mechanism

The interaction of the this compound with the STING homodimer is crucial for its agonist activity. The X-ray crystal structure of the MSA-2-STING complex reveals that two MSA-2 molecules bind in a "closed-lid" conformation of the STING dimer. This binding is stabilized by several key interactions:

-

π-π Stacking: The two MSA-2 molecules interact with each other via π-π stacking.

-

Hydrophobic Interactions: The benzothiophene (B83047) rings of MSA-2 stack against Tyr167 from each STING subunit.

-

Hydrogen Bonding: The methoxy (B1213986) groups of MSA-2 form hydrogen bonds with Ser162 at the bottom of the binding pocket.

This binding of the this compound induces a conformational change in STING, leading to its activation and the initiation of downstream signaling.

Downstream Signaling Pathway

Upon activation by the this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the molecular interactions between MSA-2 and STING, as compiled from the available literature.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of MSA-2 to STING by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Preparation of STING Membranes: Full-length recombinant human or mouse STING is expressed in insect cells. Microsomes containing the membrane-embedded STING are then prepared.

-

Incubation: The STING-containing microsomes are incubated with a fixed concentration of tritiated cGAMP ([³H]-cGAMP) and serially diluted concentrations of unlabeled MSA-2.

-

Equilibration: The incubation is carried out for a sufficient period (e.g., 16-18 hours at 25°C) to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Quantification: The amount of bound [³H]-cGAMP is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of MSA-2 that displaces 50% of the radioligand) can be determined. This can then be used to calculate the binding affinity (Ki).

IFN-β Induction Assay

This cell-based assay quantifies the functional activity of MSA-2 by measuring the amount of IFN-β secreted by cells following treatment.

Protocol:

-

Cell Culture: A human monocytic cell line, such as THP-1, is used. These cells endogenously express the STING pathway components.

-

Treatment: The cells are incubated with varying concentrations of MSA-2 for a specified period (e.g., 5 hours at 37°C in the presence of 5% CO₂).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

IFN-β Quantification: The concentration of IFN-β in the supernatant is determined using a sensitive immunoassay, such as an AlphaLISA or ELISA.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of MSA-2 that induces a half-maximal IFN-β response.

Western Blotting for STING Pathway Activation

This technique is used to detect the phosphorylation of key downstream signaling proteins, confirming the activation of the STING pathway.

Protocol:

-

Cell Lysis: Cells (e.g., THP-1 or mouse macrophages) are treated with MSA-2 for a specified time, then lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3. Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for the detection of the proteins of interest via chemiluminescence or fluorescence.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Conclusion

The interaction between the this compound and the STING protein is a well-characterized example of non-nucleotide agonist activation of this key innate immune sensor. The dimerization of MSA-2 is a prerequisite for its high-affinity binding and subsequent induction of a conformational change in STING, leading to the activation of the TBK1-IRF3 signaling axis and the production of type I interferons. The experimental protocols outlined in this guide provide a framework for the continued investigation of MSA-2 and the development of novel STING agonists for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro STING Activation Assay Using MSA-2 Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This pathway plays a vital role in antitumor and antiviral immunity, making it a promising target for therapeutic intervention. MSA-2 is an orally available, non-nucleotide STING agonist that has demonstrated significant antitumor activity.[1][2][3] In solution, MSA-2 exists in equilibrium between monomers and noncovalent dimers, with the dimeric form being the bioactive species that binds to STING with nanomolar affinity.[2][3] Synthetic covalent dimers of MSA-2 have been shown to be even more potent.

These application notes provide a detailed protocol for an in vitro STING activation assay using the MSA-2 dimer. The assay is designed to be performed in the human monocytic cell line THP-1, which endogenously expresses the necessary components of the STING pathway. Activation of the STING pathway is assessed by measuring the downstream production of Interferon-β (IFN-β), a key cytokine induced by STING signaling. This protocol can be adapted for use with other relevant cell lines and downstream endpoints, such as reporter gene assays.

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA. This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN-β, and other pro-inflammatory cytokines.

Caption: A diagram of the cGAS-STING signaling pathway.

Experimental Protocol: In Vitro STING Activation Assay

This protocol describes the steps for assessing the activation of the STING pathway in THP-1 cells by the this compound, with IFN-β secretion as the primary readout.

Materials and Reagents

-

Cell Line: THP-1 (human monocytic cell line)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Assay Medium: RPMI-1640 supplemented with 1% FBS and 1% penicillin-streptomycin

-

Positive Control: 2'3'-cGAMP

-

Negative Control: DMSO (vehicle)

-

Reagents for IFN-β Quantification: ELISA kit for human IFN-β or reagents for RT-qPCR ( primers for IFN-β and a housekeeping gene, reverse transcriptase, qPCR master mix)

-

Equipment:

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (for ELISA) or real-time PCR system

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Experimental Workflow

The overall workflow for the in vitro STING activation assay is depicted below.

Caption: The experimental workflow for the in vitro STING activation assay.

Step-by-Step Protocol

-

Cell Culture and Plating:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

On the day of the assay, harvest the cells and resuspend them in assay medium (RPMI-1640 with 1% FBS).

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the EC50.

-

Prepare dilutions of the positive control (2'3'-cGAMP) and the negative control (DMSO vehicle) in assay medium.

-

-

Cell Treatment:

-

Add the diluted compounds (this compound, 2'3'-cGAMP, and DMSO) to the appropriate wells of the 96-well plate containing the THP-1 cells.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Endpoint Measurement (IFN-β Quantification):

-

Using ELISA:

-

After incubation, centrifuge the 96-well plate at a low speed to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Quantify the concentration of IFN-β in the supernatant using a commercial human IFN-β ELISA kit, following the manufacturer's instructions.

-

-

Using RT-qPCR:

-

After incubation, lyse the cells directly in the wells or after harvesting.

-

Extract total RNA from the cell lysates.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of IFN-β mRNA using real-time PCR with specific primers. Normalize the expression to a housekeeping gene.

-

-

-

Data Analysis:

-

For ELISA data, generate a standard curve to determine the concentration of IFN-β in each sample.

-

For RT-qPCR data, calculate the fold change in IFN-β mRNA expression relative to the vehicle-treated control.

-

Plot the IFN-β concentration or fold change against the log of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value of the this compound.

-

Quantitative Data Summary

The following table summarizes the reported potency of MSA-2 and its dimeric forms.

| Compound | Target | Cell Line/Assay | Potency (EC50/IC50/Kd) | Reference |

| MSA-2 | Human STING (WT) | - | 8.3 µM (EC50) | |

| MSA-2 | Human STING (HAQ) | - | 24 µM (EC50) | |

| This compound (non-covalent) | STING | - | 145 µM (Kd) | |

| Synthetic Covalent this compound | STING | THP-1 cells (IFN-β secretion) | as low as 8 ± 7 nM (EC50) | |

| diABZI | STING | THP-1 cells (IFN-β secretion) | 130 nM (EC50) | |

| SR-717 | STING | THP-1 cells (IFN-β induction) | 3.6 µM (EC80) |

Troubleshooting

-

Low Signal:

-

Ensure the health and viability of the THP-1 cells.

-

Optimize the cell seeding density.

-

Increase the incubation time.

-

Verify the activity of the this compound and positive control.

-

-

High Background:

-

Use a lower percentage of FBS in the assay medium.

-

Ensure that the DMSO concentration in the final assay volume is low and consistent across all wells.

-

-

High Variability:

-

Ensure accurate and consistent pipetting.

-

Mix cell suspensions and compound dilutions thoroughly.

-

Include a sufficient number of technical and biological replicates.

-

By following this detailed protocol, researchers can effectively perform an in vitro STING activation assay to evaluate the activity of the this compound and other potential STING agonists. This will aid in the ongoing research and development of novel immunotherapies targeting the STING pathway.

References

MSA-2 Dimer in In Vivo Mouse Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Data Summary: In Vivo Efficacy of MSA-2 Dimer

The following table summarizes the quantitative data from various in vivo studies demonstrating the anti-tumor efficacy of this compound in different mouse tumor models.

| Animal Model | Tumor Cell Line | Dosage | Administration Route | Treatment Schedule | Key Results | Reference |

| B16F10 tumor-bearing mice | B16F10 (Melanoma) | 60 mg/kg | Oral (p.o.) | Daily for 50 days | Inhibited tumor growth and prolonged overall survival. | |

| C57BL/6 mice | Not Specified | 40 mg/kg | Subcutaneous (s.c.) | Not Specified, duration of 25 days | Induced complete tumor regression. | |

| C57BL/6 mice | Not Specified | 60 mg/kg | Oral (p.o.) | Single dose | Increased pro-inflammatory cytokine (IFN-β) levels in tumors within 4 hours. | |

| C57BL/6 mice | Not Specified | 50 mg/kg | Subcutaneous (s.c.) | Single dose | Higher MSA-2 concentrations observed in tumors compared to plasma or other tissues within 4 hours. | |

| MC38 tumor-bearing mice | MC38 (Colon Carcinoma) | Not Specified | Intratumoral (IT), Subcutaneous (s.c.), or Oral (p.o.) | Not Specified | Dose-dependent anti-tumor activity; induced complete tumor regressions in 80-100% of animals. | |

| EMT-6 tumor-bearing mice | EMT-6 (Breast Cancer) | 50 mg/kg | Oral (p.o.) | Single dose | Significantly upregulated IFN-β, IL-6, TNF-α, IFN-γ, and various chemokines in the tumor tissue. | |

| U14 and TC-1 tumor-bearing mice | U14, TC-1 (Cervical Cancer) | 50 mg/kg | Oral (p.o.) | Single dose, in combination with anti-PD-1 | Significantly reduced tumor volume. | |

| Nude or WT mice | Not Specified | 45 mg/kg | Oral (p.o.) | Not Specified | Showed anti-tumor efficacy that is dependent on the immune system. |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in activating the STING pathway. MSA-2 exists in an equilibrium between monomers and non-covalent dimers, with the dimer being the active form that binds to and activates STING. This activation leads to the phosphorylation of TBK1 and IRF3, ultimately resulting in the transcription of type I interferons and other inflammatory cytokines.

Caption: this compound activates the STING signaling pathway.

General Experimental Workflow for In Vivo Mouse Tumor Models

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a syngeneic mouse tumor model.

Caption: A typical workflow for in vivo mouse tumor model studies.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

Note: MSA-2 is a weak acid and its solubility can be influenced by the formulation. The following are examples of formulations used in preclinical studies.

For Oral (p.o.) Administration:

-

Suspension in 0.5% CMC-Na:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

-

Suspend the this compound in the 0.5% CMC-Na solution to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume, the concentration would be 5 mg/mL).

-

Vortex thoroughly before each administration to ensure a uniform suspension.

-

-

Solution in 10% DMSO + 90% Corn Oil:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 17.5 mg/mL).

-

Add 1 part of the DMSO stock solution to 9 parts of corn oil.

-

Mix thoroughly to obtain a clear solution. This formulation may be suitable for longer-term studies.

-

For Subcutaneous (s.c.) Administration:

-

Solution in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline:

-

Dissolve this compound in DMSO to create a stock solution.

-

Sequentially add PEG300, Tween-80, and saline to the DMSO stock solution, mixing well after each addition to achieve the final desired concentration.

-

In Vivo Mouse Tumor Model Protocol (Syngeneic Model Example)

Materials:

-

Appropriate mouse strain (e.g., C57BL/6 for B16F10 or MC38 tumors, BALB/c for CT26 or EMT-6 tumors).

-

Tumor cells (e.g., MC38, B16F10).

-

Sterile PBS and cell culture medium.

-

Syringes and needles for injection.

-

Calipers for tumor measurement.

-

Animal balance.

-

This compound and vehicle control formulations.

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells from culture and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound or the vehicle control via the chosen route (p.o. or s.c.) at the specified dosage and schedule.

-

-

Monitoring and Endpoints:

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., ~2000 mm³), or for the duration specified in the study design.

-

Euthanize mice if tumor volume exceeds the endpoint, if there is more than 20% body weight loss, or if tumors become ulcerated.

-

-

Pharmacodynamic and Efficacy Analysis:

-

Cytokine Analysis: At specified time points after a single or multiple doses, tumors and/or plasma can be collected to measure the levels of cytokines such as IFN-β, IL-6, and TNF-α using ELISA or multiplex assays.

-

Tumor Growth Inhibition: Compare the tumor growth curves between the this compound-treated and vehicle control groups.

-

Survival Analysis: Monitor and record the survival of mice in each group and generate Kaplan-Meier survival curves.

-

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental needs. All animal experiments must be conducted in accordance with institutional guidelines and regulations. The this compound has not been fully validated for medical applications.

References

Application Notes and Protocols for MSA-2 Dimer Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of MSA-2 dimer stock solutions for use in cell culture experiments. MSA-2 is a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in innate immunity and has significant potential in immunotherapy research.[1][2][3] Proper preparation of MSA-2 solutions is crucial for obtaining reproducible and reliable experimental results.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound.

| Property | Value | Source(s) |

| Molecular Weight | 568.66 g/mol | [1][4] |

| Appearance | White to yellow solid | |

| Solubility in DMSO | ≥ 70 mg/mL (123.10 mM) | |

| Mechanism of Action | Non-covalent dimer binds to and activates STING | |

| EC50 (human STING WT) | 8.3 µM | |

| EC50 (human STING HAQ) | 24 µM | |

| Effective Concentration in THP-1 cells | 10 µM - 33 µM (induces IFN-β) | |

| Effective Concentration in PK-15 cells | 20 µM - 80 µM (cell viability >80%) | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of DMSO Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month |

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipette and sterile tips

Procedure:

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weight Calculation: Calculate the required amount of this compound powder to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molecular Weight ( g/mol ) x Concentration (mol/L) x Volume (L) x 1000 (mg/g)

-

Mass (mg) = 568.66 g/mol x 0.010 mol/L x 0.001 L x 1000 mg/g = 5.69 mg

-

-

Dissolution: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL) to the tube.

-

Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration DMSO stock solution into cell culture medium to prepare working solutions for treating cells. It is critical to maintain the final DMSO concentration in the cell culture well below 0.5% to avoid cytotoxicity, with 0.1% being preferable for sensitive cell lines.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Calibrated pipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation, it is recommended to perform a serial dilution.

-

Intermediate Dilution: First, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to an intermediate concentration (e.g., 1 mM). For example, add 10 µL of the 10 mM stock to 90 µL of cell culture medium. Mix gently by pipetting.

-

Final Working Solution: Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:100 dilution of the 1 mM intermediate stock into your final volume of cell culture medium.

-

-

Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution from the 10 mM stock may be possible. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution.

-